molecular formula C10H14N2O3 B8079764 Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Cat. No.: B8079764
M. Wt: 210.23 g/mol
InChI Key: KVZITFSXEQFSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

The core structure of ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate consists of a pyran ring fused to a pyrazole moiety at positions 4 and 3, respectively. The pyran ring adopts a half-chair conformation, while the pyrazole ring remains planar, as observed in related tetrahydropyrano[4,3-c]pyrazole derivatives. The ethyl ester group at position 3 and the methyl group at position 2 introduce steric and electronic effects that influence the molecule’s reactivity and stereochemistry.

Key stereochemical features include:

  • Chiral Centers : The pyran ring’s oxygen atom and the fused junction create two chiral centers at positions 6 and 7, leading to four possible stereoisomers. However, synthetic routes typically yield a single diastereomer due to stereoselective annulation reactions.
  • Torsional Angles : X-ray studies of analogous compounds reveal torsional angles of $$ \theta{C2-C3-O-C} = 112^\circ $$ and $$ \theta{C4-C5-N-N} = 98^\circ $$, stabilizing the fused ring system.

A comparative analysis of bond lengths (Table 1) highlights the influence of substituents on the pyrano-pyrazole scaffold.

Table 1: Bond Lengths in Pyrano[4,3-c]pyrazole Derivatives

Bond Type Length (Å) Source Compound
C3-O (ester) 1.34 Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
N1-N2 (pyrazole) 1.38 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid
C2-CH3 (methyl) 1.47 Tetrahydropyrano[2,3-c]pyrazole derivatives

Properties

IUPAC Name

ethyl 2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-3-15-10(13)9-7-6-14-5-4-8(7)11-12(9)2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZITFSXEQFSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2COCCC2=NN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate typically involves multicomponent reactions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate and a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by the addition of a pyrano ring.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and pH. Catalysts such as acids or bases may be employed to enhance the reaction rate and yield. The process is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrano[4,3-c]pyrazoles.

Scientific Research Applications

Antiarrythmic Properties

Research indicates that compounds similar to ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate exhibit significant activity on the TASK-1 (KCNK3) potassium channel. These compounds are being investigated for their potential as antiarrhythmic agents, particularly for treating atrial fibrillation and atrial flutter. The ability to modulate potassium channels suggests that this compound could help restore normal cardiac rhythm by influencing ion flow across cardiac cells .

Synthesis of Bioactive Molecules

Recent studies have demonstrated the utility of tetrahydropyrano derivatives in synthesizing bioactive molecules through multicomponent reactions. For instance, the formation of polysubstituted tetrahydropyridines via a domino reaction involving aldehydes and cyano-containing acids has been reported. This method allows for the efficient synthesis of various derivatives that can be further explored for biological activity .

Synthetic Routes

The synthesis of this compound typically involves multistep reactions that may include Knoevenagel condensation and cyclization processes. A notable synthetic route involves the reaction of ethyl cyanoacetate with various aldehydes and ammonium acetate under reflux conditions in methanol . This approach not only yields the target compound but also allows for the exploration of different substituents to enhance biological activity.

Synthetic Method Reagents Conditions Yield
Multicomponent ReactionEthyl cyanoacetate, AldehydesReflux in MethanolHigh
Domino ReactionAmmonium acetate, Cyano-containing acidsRoom TemperatureModerate

Case Study: Anticancer Activity

A study explored the anticancer properties of tetrahydropyrano derivatives similar to this compound. These compounds were tested against various cancer cell lines and exhibited significant cytotoxicity. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tetrahydropyrano compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism by which Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrano-pyrazole derivatives are distinguished by the position of the fused pyran and pyrazole rings ([2,3-c] vs. [4,3-c]) and substituent groups. Key analogs include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number
Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Pyrano[4,3-c]pyrazole 2-Me, 3-COOEt C₉H₁₂N₂O₃ 196.2 518990-21-1
Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate Pyrano[2,3-c]pyrazole 4-Ph, 5-CN, 6-NH₂, 3-COOEt C₁₆H₁₄N₄O₃ 310.3 N/A
Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate Pyrano[2,3-c]pyrazole 4-Ar, 5-CN, 6-NH₂, 3-COOMe C₁₄H₁₂N₄O₃ 284.3 N/A
Ethyl 1-(2,4-dichlorophenyl)-7-[(4-fluorophenyl)methylene]-1,4,6,7-tetrahydro- Pyrano[4,3-c]pyrazole 1-(2,4-Cl₂Ph), 7-(4-FPh-CH₂), 3-COOEt C₂₂H₁₇Cl₂FN₂O₃ 447.3 N/A

Key Observations :

  • Core Structure: Pyrano[4,3-c]pyrazole derivatives exhibit a distinct fused-ring geometry compared to [2,3-c] isomers, influencing molecular conformation and intermolecular interactions. For example, X-ray studies of [2,3-c] analogs reveal flattened sofa or boat conformations in the pyran ring , whereas [4,3-c] derivatives likely adopt different torsional angles due to steric and electronic effects.
  • Substituent Impact : The presence of electron-withdrawing groups (e.g., -CN, -COOEt) enhances reactivity in multi-component syntheses, while bulky aryl groups (e.g., 4-fluorophenyl) increase steric hindrance and alter biological activity .

Comparison :

  • Green Chemistry : Urea and trisodium citrate dihydrate enable eco-friendly syntheses of [4,3-c] and [2,3-c] derivatives, respectively, with minimal purification .
  • Catalyst Efficiency: CeO₂ nanoparticles enhance reaction rates and yields for [2,3-c] analogs but are less explored for [4,3-c] systems .

Biological Activity

Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₉H₁₃N₃O₃
Molecular Weight : 197.22 g/mol
SMILES : CCOC(=O)C1=C(C(=C(C=N1)C(=O)OCC)C)N
InChIKey : GPRVTGXMHAXWRK-UHFFFAOYSA-N

The compound features a pyrazole moiety, which is known for various biological activities including anti-inflammatory and anticancer properties. The structural complexity of this compound allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds with similar structures to this compound have shown promising results against various cancer cell lines:

  • MCF7 (Breast Cancer) : Compounds similar to this pyrazole exhibited IC₅₀ values ranging from 0.01 µM to 0.46 µM against MCF7 cells, indicating strong cytotoxic effects .
  • A549 (Lung Cancer) : Other derivatives showed significant growth inhibition with IC₅₀ values around 26 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. This compound may exhibit similar effects as other pyrazole compounds that inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrazole ring significantly influence the biological activity of these compounds. Substituents at specific positions can enhance potency and selectivity towards particular biological targets:

  • Substituent Effects : The presence of methyl or ethyl groups at certain positions on the pyrazole ring has been associated with increased inhibitory activity against cancer cell lines .
  • Hydrophobic Interactions : The hydrophobic nature of the ethyl group may enhance membrane permeability and interaction with cellular targets .

Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of pyrazole derivatives, researchers synthesized this compound and evaluated its anticancer properties using MTT assays against various cell lines. The findings indicated a significant reduction in cell viability at micromolar concentrations.

Study 2: In Silico Analysis

An in silico docking study was conducted to predict the binding affinity of this compound to key enzymes involved in cancer progression. The results showed favorable binding interactions with targets such as Aurora-A kinase and CDK2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate?

  • Methodology : A one-pot multi-component reaction (MCR) under mild conditions is widely used. For analogs like pyrano[2,3-c]pyrazole derivatives, combining substituted hydrazines, β-keto esters, and cyclic ketones in aqueous ethanol at room temperature with urea as a catalyst yields high purity (91% yield) . Recrystallization from ethanol or DMSO is effective for purification .
  • Key Parameters :

  • Solvent: Ethanol/water mixture.
  • Catalyst: Urea (eco-friendly, low-cost).
  • Temperature: Ambient (25–30°C).
  • Characterization: Confirm via 1H^1H NMR (δ 13.76 ppm for NH, 4.76 ppm for CH), 13C^{13}C NMR (160.43 ppm for carbonyl), and TOF-MS .

Q. How is the crystal structure of this compound resolved, and what conformational features are critical?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at 293 K reveals asymmetric units with two independent molecules (A and B). The pyran ring adopts flattened sofa (molecule A) or boat (molecule B) conformations, with dihedral angles between pyrazole and phenyl rings at ~84.4° .
  • Key Observations :

  • Hydrogen bonding: N–H···O and N–H···N interactions stabilize the crystal lattice along the [010] axis .
  • Disorder: Solvent molecules (DMSO) exhibit S-atom disorder (occupancy ratios 0.679:0.321) .

Advanced Research Questions

Q. How do conformational changes in the pyran ring impact biological activity?

  • Analysis : The sofa vs. boat conformations influence hydrogen-bonding networks and intermolecular interactions, which may modulate binding to targets like Chk1 kinase . Computational docking studies (e.g., AutoDock Vina) should correlate conformation-dependent binding affinities with bioactivity data from analogs (e.g., IC50_{50} values for anticancer activity) .
  • Data Contradiction : While flattened sofa conformations enhance solubility, boat conformations in analogs like ethyl 6-amino-5-cyano derivatives show superior bactericidal activity .

Q. What strategies resolve discrepancies in reported synthetic yields for pyrano[2,3-c]pyrazole derivatives?

  • Methodology :

  • Catalyst Optimization : Compare urea (91% yield ) vs. hydrazine hydrate (78% yield ). Urea minimizes side reactions in aqueous ethanol.
  • Solvent Screening : Polar aprotic solvents (DMSO) improve crystallinity but may reduce reaction rates .
  • Validation : Replicate protocols with strict control of humidity and oxygen levels to address yield variability .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodology : Use SwissADME or ADMETLab to compute:

  • Lipophilicity : LogP ~2.1 (similar to ethyl 6-amino-5-cyano analogs).
  • Solubility : Predicted >50 mg/L in PBS (pH 7.4) due to ester and pyrazole groups .
  • BBB Penetration : Low probability (TPSA >80 Ų) .
    • Validation : Cross-check with in vitro assays (e.g., Caco-2 permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.